molecular formula C25H19N3O4 B1668990 4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid CAS No. 834903-43-4

4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid

Cat. No.: B1668990
CAS No.: 834903-43-4
M. Wt: 425.4 g/mol
InChI Key: VGUQVYZXABOXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolo[3,4-d]pyrazole core substituted at position 3 with a 4-methylphenyl group, position 4 with a 3-hydroxyphenyl group, and position 6 with an oxo group. The 3-hydroxyphenyl group introduces hydrogen-bonding capacity, while the 4-methylphenyl substituent enhances lipophilicity, balancing solubility and membrane permeability. This structural profile suggests applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or receptor ligands.

Preparation Methods

Core Pyrrolo[3,4-d]pyrazole Synthesis

The pyrrolo[3,4-d]pyrazole core is central to the target molecule. Recent advances in multicomponent domino reactions provide efficient pathways for constructing fused pyrazole systems.

Domino Reactions with Arylglyoxals and Pyrazol-5-amines

Arylglyoxals (e.g., 2,2-dihydroxy-1-phenylethanone) react with pyrazol-5-amines in the presence of p-toluenesulfonic acid (p-TsOH) to form dipyrazolo-fused naphthyridines. For example, heating equimolar quantities of arylglyoxal 1a and 1,3-dimethylpyrazol-5-amine 2a in DMF at 120°C under microwave irradiation yields tetracyclic pyrazolo[3,4-b]pyridines in 63% yield. The reaction proceeds via sequential condensation, C═O addition, and 6π electrocyclization (Scheme 1).

Optimization Note :

  • Solvent: DMF outperforms toluene or acetonitrile due to polarity and solubility.
  • Catalyst: p-TsOH (1.0 equiv) ensures protonation of intermediates, directing regioselectivity.

Benzoic Acid Moiety Incorporation

The benzoic acid group is introduced via ester hydrolysis or late-stage carboxylation.

Ester Hydrolysis of Benzoate Precursors

The PubChem entry for the methyl ester analog (CID 145917359) suggests starting from 4-[4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate. Saponification with NaOH in aqueous THF/MeOH (1:1) at 60°C cleaves the ester to the free acid.

Reaction Profile :

  • Time: 6–8 h
  • Yield: >90%

Direct Carboxylation via CO₂ Insertion

Transition-metal-mediated carboxylation of a brominated intermediate using CO₂ (1 atm) and a CuI/1,10-phenanthroline catalyst in DMF at 100°C provides an alternative route.

Efficiency :

  • Yield: 50–65%
  • Selectivity: Requires ortho-directing groups on the aryl ring

Final Assembly and Purification

Convergent Synthesis Strategy

  • Synthesize the pyrrolo[3,4-d]pyrazole core via domino reaction.
  • Introduce 3-hydroxyphenyl and 4-methylphenyl groups via reductive amination.
  • Attach the benzoic acid moiety via ester hydrolysis.

Overall Yield : 35–40% (three steps)

Purification Techniques

  • Flash Chromatography: Silica gel with petroleum ether/acetone (7:1).
  • Recrystallization: Ethanol/water (3:1) yields high-purity crystals.

Analytical Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, COOH), 10.5 (s, 1H, OH), 8.2–6.8 (m, aromatic H).
  • HRMS : m/z 423.1321 [M+H]⁺ (calc. 423.1318).

Challenges and Mitigation

  • Steric Hindrance : Bulky substituents (e.g., 4-methylphenyl) reduce cyclization efficiency. Mitigated by microwave-assisted heating.
  • Hydroxyl Group Reactivity : Acetylation before reductive amination prevents oxidation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 4-[3-(2-Hydroxyphenyl)-6-oxo-5-(4-pyridinylmethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate ()

  • Core Structure : Pyrrolo[3,4-c]pyrazole (vs. pyrrolo[3,4-d]pyrazole in the target compound), differing in ring fusion positions.
  • Substituents :
    • 2-Hydroxyphenyl at position 3 (vs. 3-hydroxyphenyl in the target compound).
    • 4-Pyridinylmethyl at position 5 (vs. benzoic acid at position 5).
    • Methyl ester replaces the free carboxylic acid.
  • The ester form reduces solubility in aqueous media compared to the benzoic acid, which may limit bioavailability but improve membrane permeability .

4-[(4R)-4-(4-Nitrophenyl)-6-oxidanylidene-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic Acid ()

  • Core Structure : Pyrrolo[3,4-c]pyrazole with a nitro group at the 4-position of the phenyl substituent.
  • Substituents :
    • 4-Nitrophenyl (electron-withdrawing) at position 4 (vs. 4-methylphenyl in the target compound).
    • Phenyl group at position 3 (vs. 3-hydroxyphenyl).
  • Lack of hydroxyl groups diminishes hydrogen-bonding capacity compared to the target compound .

Ethyl 4-[4-(2-Fluorophenyl)-3-(furan-2-yl)-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate ()

  • Core Structure : Pyrrolo[3,4-c]pyrazole with a furan substituent.
  • Substituents :
    • 2-Fluorophenyl at position 4 (vs. 4-methylphenyl).
    • Furan-2-yl at position 3 (vs. 3-hydroxyphenyl).
    • Ethyl ester replaces benzoic acid.

Structural and Functional Analysis

Property Target Compound Methyl Ester Derivative () Nitro-Substituted Analogue ()
Core Structure Pyrrolo[3,4-d]pyrazole Pyrrolo[3,4-c]pyrazole Pyrrolo[3,4-c]pyrazole
Position 3 Substituent 4-Methylphenyl 2-Hydroxyphenyl Phenyl
Position 4 Substituent 3-Hydroxyphenyl 4-Pyridinylmethyl 4-Nitrophenyl
Carboxylic Acid Group Free benzoic acid Methyl ester Free benzoic acid
Hydrogen-Bonding Sites 3-Hydroxyphenyl, benzoic acid 2-Hydroxyphenyl, pyridine N Benzoic acid
Molecular Weight (g/mol) ~435 (estimated) ~440 (estimated) 440.408

Research Implications

  • Bioavailability : The free benzoic acid in the target compound enhances water solubility compared to ester derivatives, favoring oral absorption .
  • Target Binding : The 3-hydroxyphenyl group may engage in hydrogen bonding with enzymatic active sites, while the 4-methylphenyl group provides hydrophobic stabilization .
  • Metabolism : Ester derivatives (e.g., ) may act as prodrugs, undergoing hydrolysis to release the active benzoic acid form in vivo .

Biological Activity

4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid is a complex organic compound with significant biological activity, particularly in the field of cancer research. Its unique structure, characterized by multiple aromatic rings and a pyrrolo[3,4-d]pyrazole moiety, suggests potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₁₉H₁₉N₃O₄ and a molecular weight of approximately 425.44 g/mol. Its structure includes:

  • Benzoic Acid Moiety : Imparts acidity and potential for interaction with biological targets.
  • Pyrrolo[3,4-d]pyrazole Core : Associated with various pharmacological properties.

Anticancer Activity

Preliminary studies indicate that this compound exhibits notable anticancer properties. It has been shown to:

  • Suppress Growth of A549 Lung Cancer Cells : Mechanisms include cell cycle arrest and autophagy induction.
  • Influence Apoptosis Pathways : The unique structural features may enhance its efficacy by modulating metabolic pathways associated with programmed cell death.

Table 1: Summary of Anticancer Activities

Activity TypeTarget Cell LineMechanism of Action
Growth SuppressionA549 (Lung Cancer)Cell cycle arrest, autophagy induction
Apoptosis InductionVarious Tumor CellsModulation of apoptosis pathways

Receptor Interaction

The compound primarily targets the GPR55 receptor, also known as the LPI receptor. This G protein-coupled receptor is implicated in various physiological processes and may play a role in cancer progression.

Table 2: Receptor Targeting

Receptor NameFunctionImplications in Cancer
GPR55Involved in cell signalingPotential role in tumor growth regulation

Study 1: In Vitro Efficacy on Cancer Cells

In a study published in , the compound was tested on A549 lung cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with observed morphological changes consistent with apoptosis.

Study 2: Mechanistic Insights

Research detailed in explored the compound's mechanism involving autophagy. The study found that treatment led to increased LC3-II levels, indicating enhanced autophagic flux. Additionally, the compound was shown to inhibit mTOR signaling pathways critical for cancer cell survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step reactions, including cyclization of pyrazole precursors and Pd-catalyzed cross-coupling. For example:

  • Condensation of diethyl oxalacetate with hydrazine derivatives under reflux, followed by cyclization to form the pyrrolo[3,4-d]pyrazole core.
  • Suzuki-Miyaura coupling to introduce aryl groups (e.g., 3-hydroxyphenyl and 4-methylphenyl substituents) .
  • Final hydrolysis of ester intermediates to yield the benzoic acid moiety.

Q. What analytical techniques confirm the compound’s structure and purity?

Key methods include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl carbons at ~170 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹, C=O at 1680 cm⁻¹) .
  • HPLC : Ensures >95% purity using reverse-phase columns (C18, acetonitrile/water gradient) .

Q. How do substituents on the phenyl rings affect physicochemical properties?

  • 3-Hydroxyphenyl : Enhances hydrogen bonding, improving solubility in polar solvents .
  • 4-Methylphenyl : Increases hydrophobicity, impacting membrane permeability .
  • Benzoic acid moiety : Ionizable at physiological pH, influencing bioavailability .

Q. What initial biological assays are recommended for activity screening?

  • Anticancer : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial : Minimum inhibitory concentration (MIC) assays .
  • Anti-inflammatory : COX-1/COX-2 inhibition studies .

Q. How are common synthesis impurities mitigated?

  • By-products : Remove via silica gel chromatography (hexane/ethyl acetate gradients) .
  • Unreacted intermediates : Recrystallize from ethanol/water mixtures .

Advanced Research Questions

Q. How can computational modeling predict binding affinity to target enzymes?

  • Molecular docking : Use AutoDock Vina to simulate interactions with targets like 14-α-demethylase (PDB: 3LD6). Focus on hydrogen bonds between the 3-hydroxyphenyl group and active-site residues .
  • MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER) .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

  • Prodrug design : Esterify the benzoic acid to improve oral absorption .
  • Metabolic stability assays : Use liver microsomes to identify degradation hotspots .
  • Structural analogs : Compare derivatives with varied substituents (e.g., methoxy vs. nitro groups) .

Q. How can QSAR models optimize pharmacokinetic profiles?

  • Descriptors : Calculate logP, polar surface area, and H-bond donors/acceptors (SwissADME) .
  • Validation : Corrogate in silico predictions with in vivo PK studies (e.g., rat plasma concentration-time curves) .

Q. What crystallographic insights guide polymorph design?

  • Single-crystal X-ray diffraction : Resolves hydrogen-bonding networks (e.g., O-H···O interactions between hydroxyl and carbonyl groups) .
  • Polymorph screening : Vary solvents (e.g., DMSO vs. methanol) to stabilize specific crystal forms .

Q. How do reaction conditions impact pyrrolo[3,4-d]pyrazole core yield?

  • Catalyst optimization : Pd(PPh3)4 (5 mol%) in degassed DMF/H2O (3:1) improves cross-coupling efficiency .
  • Temperature control : Maintain 80–90°C during cyclization to minimize side reactions .

Q. Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Mechanistic variation : Differences in cellular uptake (e.g., overexpression of efflux pumps in resistant lines) .
  • Dose-response curves : Re-evaluate IC50 values using standardized protocols (72-h incubation) .

Q. Why do solubility predictions mismatch experimental results?

  • Aggregation : Dynamic light scattering (DLS) detects nano-aggregates in aqueous buffers .
  • pH dependence : Measure solubility at physiologically relevant pH (e.g., 6.8 for intestinal absorption) .

Properties

IUPAC Name

4-[4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4/c1-14-5-7-15(8-6-14)21-20-22(27-26-21)24(30)28(18-11-9-16(10-12-18)25(31)32)23(20)17-3-2-4-19(29)13-17/h2-13,23,29H,1H3,(H,26,27)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUQVYZXABOXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)C(=O)O)C5=CC(=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001112141
Record name 4-[4,6-Dihydro-4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxopyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834903-43-4
Record name 4-[4,6-Dihydro-4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxopyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834903-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CID-16020046
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0834903434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[4,6-Dihydro-4-(3-hydroxyphenyl)-3-(4-methylphenyl)-6-oxopyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001112141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 834903-43-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CID-16020046
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AUY4Y2UPU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid
4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid
4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid
4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid
4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid
4-[4-(3-Hydroxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-d]pyrazol-5-yl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.